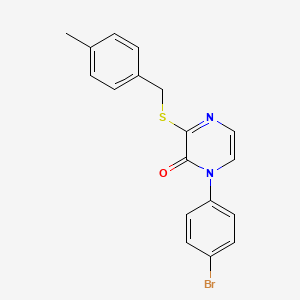

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one

Description

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methylbenzylthio group, and a pyrazinone core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c1-13-2-4-14(5-3-13)12-23-17-18(22)21(11-10-20-17)16-8-6-15(19)7-9-16/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSESIYJQTZPOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the bromophenyl group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents such as bromine or N-bromosuccinimide (NBS).

Attachment of the methylbenzylthio group: This can be accomplished through a nucleophilic substitution reaction, where a thiol group is introduced to the pyrazinone core using reagents like methylbenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyrazinone core or the bromophenyl group.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrazinone derivatives, dehalogenated products.

Substitution: Amino-substituted pyrazinones, thio-substituted pyrazinones.

Scientific Research Applications

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s bromophenyl and methylbenzylthio groups can enhance its binding affinity and specificity towards these targets, modulating their activity and resulting in desired therapeutic outcomes.

Comparison with Similar Compounds

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyridin-2(1H)-one: Similar structure but with a pyridine core instead of pyrazinone, which may influence its chemical properties and applications.

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)quinolin-2(1H)-one:

The uniqueness of 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Biological Activity

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structure, characterized by a bromophenyl group, a methylbenzylthio group, and a pyrazinone core, which allows it to participate in various chemical reactions and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉BrN₄S

- Molecular Weight : 299.27 g/mol

- CAS Number : 946218-42-4

The compound's structure enables it to interact with biological targets, potentially leading to various therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one. In vitro tests demonstrated significant activity against several pathogenic microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various strains:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

These results suggest that the compound exhibits potent antimicrobial effects, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.8 |

| HT-29 | 18.5 |

Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration range was found to be between 5 to 20 μM, suggesting that it could be a potential therapeutic agent for inflammatory diseases .

The biological activities of 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory activity against key enzymes involved in cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR .

- Binding Affinity : The bromophenyl and methylbenzylthio groups enhance the compound's binding affinity to target proteins, potentially increasing its efficacy as a therapeutic agent.

Study on Antimicrobial Efficacy

In a study published in ACS Omega, researchers evaluated a series of pyrazole derivatives, including compounds related to 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one. The results indicated that these compounds exhibited significant antimicrobial activity, outperforming standard antibiotics like Ciprofloxacin in biofilm inhibition assays .

Study on Anticancer Properties

Another study focused on the anticancer effects of this compound, revealing its ability to induce apoptosis in cancer cells through mitochondrial pathways. The study emphasized the need for further investigation into its mechanism of action and potential synergies with existing chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.